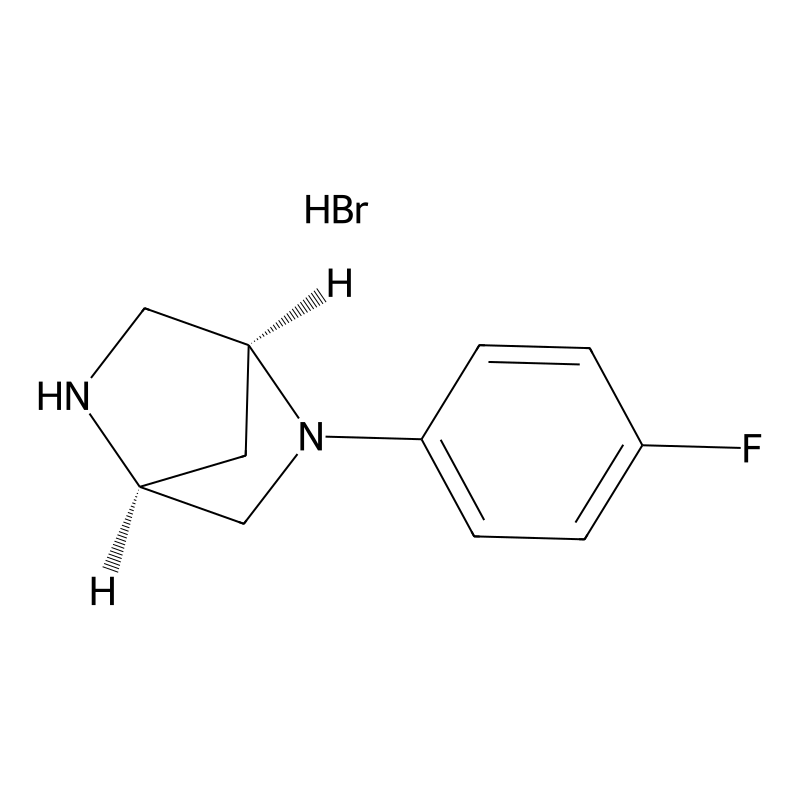

(1S,4S)-(-)-2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

- Proteomics Research:This compound falls under the category of acyclic diazabicycloalkanes, which have been explored for their ability to inhibit enzymes involved in protein degradation. Specifically, (1S,4S)-(-)-2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide may act as a selective inhibitor of the 26S proteasome, a large protein complex responsible for breaking down proteins in cells. PubChem, National Institutes of Health: By inhibiting the 26S proteasome, researchers can study the effects of altered protein degradation on various cellular processes.

The compound (1S,4S)-(-)-2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide is a bicyclic organic compound characterized by a unique bicyclo[2.2.1]heptane structure, which features two nitrogen atoms in its framework. The presence of a fluorophenyl group enhances its potential biological activity. This compound is often studied for its pharmacological properties and interactions within biological systems.

This compound acts as a specific ligand for FKBP12 protein. It binds to the FKBP12 binding pocket, potentially interfering with its natural protein-protein interactions and modulating its cellular function []. The exact mechanism of action might involve hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with the amino acid residues within the FKBP12 binding pocket. Further research is needed to elucidate the detailed mechanism at the molecular level.

This compound has been shown to possess significant biological activity, particularly in the context of neurotransmitter modulation. Research indicates that it may interact with various receptors in the central nervous system, potentially influencing pathways related to mood regulation and cognitive function. The fluorophenyl moiety is known to enhance binding affinity to certain targets, making this compound of interest in neuropharmacology.

The synthesis of (1S,4S)-(-)-2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide can be achieved through several methods:

- Cyclization Reactions: Starting from suitable precursors, cyclization can be performed under acidic or basic conditions to form the bicyclic structure.

- Substitution Reactions: The introduction of the fluorophenyl group may involve electrophilic aromatic substitution or nucleophilic aromatic substitution techniques.

- Hydrobromide Salt Formation: The final step often involves reacting the base form of the compound with hydrobromic acid to yield the hydrobromide salt.

Interaction studies have indicated that (1S,4S)-(-)-2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide may interact with various neurotransmitter systems, including serotonin and dopamine pathways. These interactions are crucial for understanding its potential therapeutic effects and side effects.

Several compounds share structural similarities with (1S,4S)-(-)-2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide, including:

- Bicyclic amines: These compounds often exhibit similar biological activities due to their structural features.

- Fluorinated analogs: Compounds containing fluorine substituents may show enhanced lipophilicity and bioavailability.

- Diazabicyclic compounds: Other diazabicyclic structures are frequently studied for their pharmacological properties.

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| Bicyclic amine A | Bicyclic amine | Neurotransmitter modulation |

| Fluorinated analog B | Fluorinated bicyclic | Increased binding affinity |

| Diazabicyclic C | Diazabicyclic | Antidepressant effects |

The uniqueness of (1S,4S)-(-)-2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide lies in its specific stereochemistry and the incorporation of a fluorophenyl group, which can significantly influence its interaction with biological targets compared to other similar compounds.